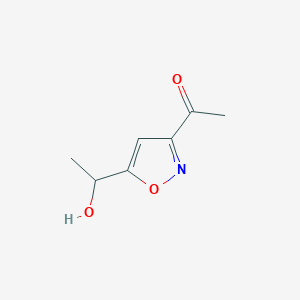
6-(1-Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-1-benzopyran-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one is a complex organic compound that features a benzofuran moiety, a pyridine ring, and a chromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common approach is the condensation of benzofuran-2-carbaldehyde with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization to form the chromenone core. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as piperidine or pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzofuran, pyridine, or chromenone rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in solvents such as ethanol or tetrahydrofuran.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can result in various functionalized derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may exhibit pharmacological activities such as anti-inflammatory, antioxidant, or anticancer properties. Researchers investigate its potential as a lead compound for drug development and therapeutic applications.
Industry
In industry, the compound can be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices.
Mechanism of Action
The mechanism of action of 6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 6-(Benzofuran-2-yl)-2-(pyridin-3-yl)-4H-chromen-4-one
- 6-(Benzofuran-2-yl)-2-(pyridin-2-yl)-4H-chromen-4-one
- 6-(Benzofuran-3-yl)-2-(pyridin-4-yl)-4H-chromen-4-one
Uniqueness
6-(Benzofuran-2-yl)-2-(pyridin-4-yl)-4H-chromen-4-one is unique due to the specific positioning of the benzofuran and pyridine rings, which can influence its chemical reactivity and biological activity. The presence of the chromenone core also adds to its distinct properties, making it a valuable compound for various applications.
Properties
CAS No. |
652138-06-2 |
|---|---|
Molecular Formula |
C22H13NO3 |
Molecular Weight |
339.3 g/mol |
IUPAC Name |
6-(1-benzofuran-2-yl)-2-pyridin-4-ylchromen-4-one |
InChI |
InChI=1S/C22H13NO3/c24-18-13-22(14-7-9-23-10-8-14)26-20-6-5-16(11-17(18)20)21-12-15-3-1-2-4-19(15)25-21/h1-13H |
InChI Key |
ZSCPFDKBEMLUGU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CC4=C(C=C3)OC(=CC4=O)C5=CC=NC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(2-(Bromomethyl)benzo[d]oxazol-4-yl)ethanone](/img/structure/B12875539.png)
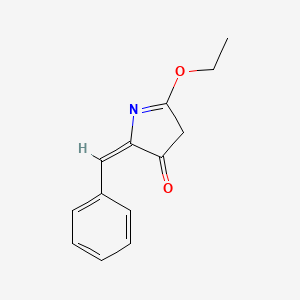
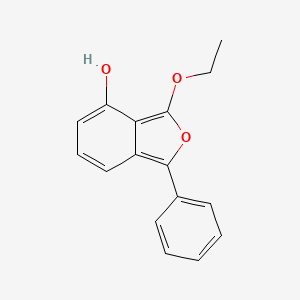
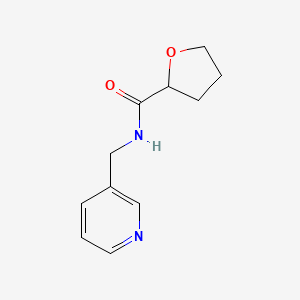
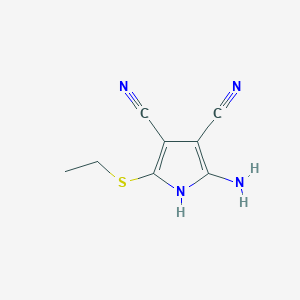
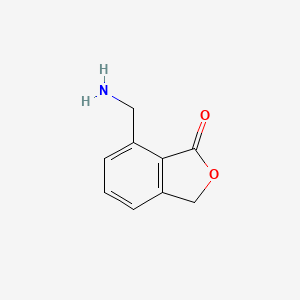

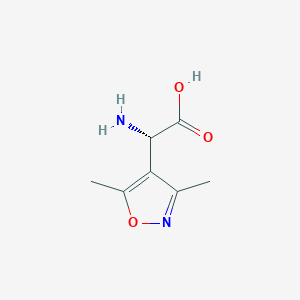
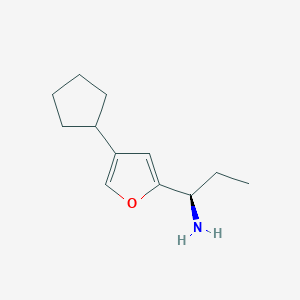

![2-(Carboxy(hydroxy)methyl)-6-hydroxybenzo[d]oxazole](/img/structure/B12875596.png)
![5-Methyl-N-[3-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B12875610.png)

